molecular formula C8H10S B047642 2,4-Dimethylbenzenethiol CAS No. 13616-82-5

2,4-Dimethylbenzenethiol

Cat. No. B047642
CAS RN: 13616-82-5
M. Wt: 138.23 g/mol
InChI Key: AMNLXDDJGGTIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylbenzenethiol, also known as 2,4-Dimethylthiophenol, is a clear yellow liquid . It is used as a chemical intermediate and peptizer for natural and SBR rubbers .


Molecular Structure Analysis

The molecular formula of this compound is C8H10S . It has a molecular weight of 138.23 . The structure may be represented by the SMILES string Cc1ccc(S)c(C)c1 .


Chemical Reactions Analysis

The sum frequency generation (SFG) spectra for the C-H stretching vibrations of the methyl group in this compound have been studied .


Physical And Chemical Properties Analysis

This compound has a density of 1.022 g/mL at 25 °C (lit.) . It has a refractive index of n20/D 1.569 (lit.) . Its boiling point is 207-208 °C (lit.) . The vapor pressure is 0.315mmHg at 25°C .

Scientific Research Applications

  • Chemical Synthesis and Reaction Studies : The ozonolysis of 2,4-xylidine (2,4-dimethyl-aniline) leads to the production of 2,4-dimethyl-nitrobenzene and 2,4-dimethyl-phenol, indicating its utility in chemical reactions and synthesis processes (Machulek et al., 2009).

  • Cancer Research : There's a study suggesting that the topical application of 1-fluoro-2,4-dinitrobenzene (DNFB), which is chemically related to 2,4-dimethylbenzenethiol, can promote tumor development, implying a potential connection with immune system disturbances (Bock et al., 1969).

  • Fuel Applications : The study of the kinetics of 1,2-dimethylbenzene oxidation and ignition reveals its higher reactivity compared to other isomers, making it a potential candidate for fuel applications, such as in combustion in fuel cells (Gaïl et al., 2008).

  • Herbicide Research : The research on 2,4-D herbicide, which shares a structural similarity with this compound, suggests its safety standards and low potential for reproductive and neurotoxicity in humans (Bus & Hammond, 2007).

  • Nanotechnology and Material Science : The study involving the synthesis of silver nanoclusters, specifically a covalently bound dimer of [Ag25(DMBT)18], highlights its potential in designing new materials with unique properties (Bodiuzzaman et al., 2019).

  • Pharmacology : Research on natural product-derived chemotherapeutic agents, where compounds like this compound might play a role, shows promising results for treating diseases such as AIDS, acne, and cancer (Lee, 2010).

Safety and Hazards

2,4-Dimethylbenzenethiol is classified as a flammable liquid (Category 3), and it can cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and ensuring adequate ventilation .

properties

IUPAC Name

2,4-dimethylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNLXDDJGGTIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065560
Record name Benzenethiol, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13616-82-5
Record name 2,4-Dimethylbenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13616-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Xylenethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013616825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylbenzenethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenethiol, 2,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenethiol, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylbenzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.713
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-XYLENETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUI5ZA7FV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethylbenzenethiol
Reactant of Route 2
2,4-Dimethylbenzenethiol
Reactant of Route 3
Reactant of Route 3
2,4-Dimethylbenzenethiol
Reactant of Route 4
2,4-Dimethylbenzenethiol
Reactant of Route 5
2,4-Dimethylbenzenethiol
Reactant of Route 6
Reactant of Route 6
2,4-Dimethylbenzenethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.